Doripenem-M1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doripenem-M1 is a microbiologically inactive ring-opened metabolite of doripenem, a broad-spectrum carbapenem antibiotic. Doripenem is used to treat complicated intra-abdominal and urinary tract infections . The compound this compound is formed primarily via the action of dehydropeptidase-I on doripenem .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Doripenem-M1 involves the metabolism of doripenem by dehydropeptidase-I. This enzyme catalyzes the hydrolysis of the beta-lactam ring in doripenem, resulting in the formation of the ring-opened metabolite, this compound .
Industrial Production Methods
Industrial production of this compound is not typically performed as it is a metabolite formed in vivo. the production of doripenem itself involves complex synthetic routes, including the use of beta-lactam intermediates and various protective group strategies to ensure the stability and activity of the final product .
化学反応の分析
Types of Reactions
Doripenem-M1 undergoes several types of chemical reactions, including hydrolysis and oxidation. The primary reaction is the hydrolysis of the beta-lactam ring by dehydropeptidase-I .
Common Reagents and Conditions
The hydrolysis reaction that forms this compound requires the presence of dehydropeptidase-I and occurs under physiological conditions. No additional reagents are typically required for this enzymatic reaction .
Major Products Formed
The major product formed from the hydrolysis of doripenem is this compound, which is microbiologically inactive .
科学的研究の応用
Doripenem-M1 is primarily studied in the context of its formation and role as a metabolite of doripenem. Research applications include:
Pharmacokinetics and Pharmacodynamics: Studying the metabolism and excretion of doripenem in the human body.
Antibiotic Resistance: Investigating the role of this compound in the development of resistance to carbapenem antibiotics.
Clinical Studies: Monitoring the levels of this compound in patients undergoing treatment with doripenem to understand its impact on efficacy and safety.
作用機序
Doripenem-M1 itself does not have a direct mechanism of action as it is microbiologically inactive. its formation from doripenem involves the hydrolysis of the beta-lactam ring by dehydropeptidase-I. Doripenem exerts its effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis .
類似化合物との比較
Similar Compounds
Ertapenem: A carbapenem with a longer half-life but a narrower spectrum of activity compared to doripenem.
Uniqueness
Doripenem-M1 is unique in that it is a specific metabolite of doripenem formed through enzymatic hydrolysis. Unlike other carbapenems, doripenem has a higher stability in aqueous solutions and a lower propensity to induce seizures .
特性
CAS番号 |
1222629-57-3 |
---|---|
分子式 |
C15H26N4O7S2 |
分子量 |
438.5 g/mol |
IUPAC名 |
(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3-methyl-4-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C15H26N4O7S2/c1-6-11(10(7(2)20)14(21)22)19-12(15(23)24)13(6)27-9-3-8(17-5-9)4-18-28(16,25)26/h6-11,17-20H,3-5H2,1-2H3,(H,21,22)(H,23,24)(H2,16,25,26)/t6-,7-,8+,9+,10-,11-/m1/s1 |
InChIキー |
DGCDKVKIMXIBKA-VFZPANTDSA-N |
異性体SMILES |
C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)CNS(=O)(=O)N)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O |
正規SMILES |
CC1C(NC(=C1SC2CC(NC2)CNS(=O)(=O)N)C(=O)O)C(C(C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。